4-Hydroxy-3-methylbenzoic acid

概要

説明

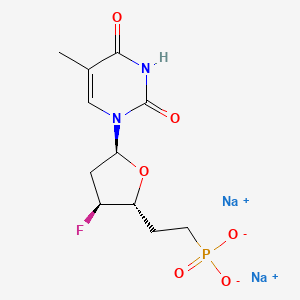

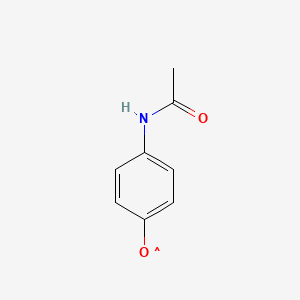

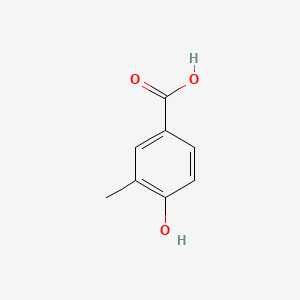

4-Hydroxy-3-methylbenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid substituted by a methyl group at position 3 . It is an orange-red powder or solid .

Molecular Structure Analysis

The molecular formula of 4-Hydroxy-3-methylbenzoic acid is C8H8O3 . Its molecular weight is 152.15 . The IUPAC Standard InChI is InChI=1S/C8H8O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

4-Hydroxy-3-methylbenzoic acid is a solid substance . It has a melting point of 173-177 °C . The density is predicted to be 1.304±0.06 g/cm3 .科学的研究の応用

Medicine: Antioxidant and Therapeutic Agent

4-Hydroxy-3-methylbenzoic acid: has potential applications in medicine due to its antioxidant properties. It can scavenge free radicals, which are linked to various diseases, including cancer and neurodegenerative disorders . This compound could be used as a therapeutic agent or as a part of drug formulations to enhance their stability and efficacy.

Agriculture: Plant Growth and Protection

In agriculture, 4-Hydroxy-3-methylbenzoic acid may serve as a precursor for synthesizing plant growth regulators or pesticides . Its structural similarity to natural plant hormones could influence growth patterns, while its antimicrobial properties might protect crops from pathogens.

Material Science: Polymer Synthesis

This compound is valuable in material science, particularly in synthesizing polymers. It can be incorporated into the backbone of polymers to improve their thermal stability and mechanical properties, making them suitable for high-performance applications .

Environmental Applications: Biodegradation Indicator

4-Hydroxy-3-methylbenzoic acid: can be an indicator of biodegradation processes in contaminated environments. Its presence in groundwater or soil samples can signal the microbial breakdown of pollutants, aiding in the assessment of bioremediation efforts .

Food Industry: Preservative and Flavor Enhancer

The antioxidant properties of 4-Hydroxy-3-methylbenzoic acid make it a candidate for use as a preservative in the food industry. It could help extend the shelf life of food products by preventing oxidation. Additionally, it may serve as a flavor enhancer due to its aromatic structure .

Cosmetics: Skin Care and Stability

In the cosmetics industry, 4-Hydroxy-3-methylbenzoic acid could be used in skin care products for its antioxidant benefits, protecting the skin from oxidative stress. It may also contribute to the stability of cosmetic formulations, ensuring product longevity .

Analytical Chemistry: Metabolite Identification

This compound plays a role in analytical chemistry as a standard for identifying metabolites in complex mixtures. Its presence can confirm the occurrence of specific metabolic pathways or environmental degradation processes .

Biotechnology: Biosynthesis Platform

Biotechnological applications of 4-Hydroxy-3-methylbenzoic acid include serving as a platform chemical for biosynthesis. It can be a starting material for producing value-added bioproducts, leveraging metabolic engineering and synthetic biology techniques .

Safety and Hazards

作用機序

Target of Action

It’s known that benzylic compounds, which include 4-hydroxy-3-methylbenzoic acid, typically react via an sn1 or sn2 pathway .

Mode of Action

It’s known that benzylic compounds can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, replaces a leaving group in the molecule. The exact mode of action would depend on the specific biochemical context in which the compound is acting.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Hydroxy-3-methylbenzoic acid are not well-studied. The compound’s bioavailability, how quickly and to what extent it enters systemic circulation, would depend on these properties. More research is needed to understand these aspects .

Result of Action

It’s known that the compound is a normal organic acid identified in urine specimens from a healthy population . This suggests that it might play a role in normal metabolic processes.

特性

IUPAC Name |

4-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFHNKUKQYVHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198148 | |

| Record name | 4-Hydroxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

11.6 mg/mL at 100 °C | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

499-76-3 | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-m-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE7E9FED4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxy-3-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-hydroxy-3-methylbenzoic acid in the bacterial metabolism of 2,4-xylenol?

A: 4-Hydroxy-3-methylbenzoic acid is a key intermediate in the bacterial degradation pathway of 2,4-xylenol. Research indicates that the metabolism of 2,4-xylenol begins with the oxidation of the methyl group para to the hydroxyl group, yielding 4-hydroxy-3-methylbenzoic acid. [] This compound is then further metabolized through a series of enzymatic reactions, eventually leading to the formation of β-oxoadipic acid. []

Q2: Which enzymes are involved in the formation and further metabolism of 4-hydroxy-3-methylbenzoic acid during 2,4-xylenol degradation?

A: While the specific enzymes responsible for the initial oxidation of 2,4-xylenol to 4-hydroxy-3-methylbenzoic acid haven't been fully characterized, research suggests the involvement of oxygenase enzymes. [] Further metabolism of 4-hydroxy-3-methylbenzoic acid involves its oxidation to 4-hydroxyisophthalic acid, a reaction requiring NADH as a cofactor. [] Subsequently, 4-hydroxyisophthalic acid is converted to β-oxoadipic acid via a pathway that may involve protocatechuic acid as an intermediate and utilize both NADH and NADPH as cofactors. []

Q3: Can 4-hydroxy-3-methylbenzoic acid be formed from compounds other than 2,4-xylenol?

A: Yes, research demonstrates that 4-hydroxy-3-methylbenzoic acid can also be formed during the anaerobic degradation of o-cresol by a specific bacterial consortium. [] In this pathway, o-cresol undergoes carboxylation at the para position relative to the hydroxyl group, leading to the transient formation of 4-hydroxy-3-methylbenzoic acid. [] This compound is then further dehydroxylated to form 3-methylbenzoic acid. []

Q4: What spectroscopic data is available for 4-hydroxy-3-methylbenzoic acid?

A: Vibrational spectroscopic data for 4-hydroxy-3-methylbenzoic acid has been obtained using FT-Raman and FTIR spectroscopy. [] These studies provided detailed information about the molecule's vibrational modes, which were further analyzed using DFT calculations to assign the observed spectral bands. [] This data can be valuable for identifying and characterizing 4-hydroxy-3-methylbenzoic acid in various samples.

Q5: Have there been any computational studies on 4-hydroxy-3-methylbenzoic acid?

A: Yes, Density Functional Theory (DFT) calculations have been employed to study the electronic properties and vibrational modes of 4-hydroxy-3-methylbenzoic acid. [] These studies have provided insights into the molecule's HOMO-LUMO interactions, which are relevant for understanding its potential biological activity. [] Additionally, Mulliken charge analysis and molecular electrostatic potential (MEP) studies have been conducted to further characterize the electronic structure and properties of this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。